molecular formula C11H13N3O2 B11884925 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole CAS No. 35681-33-5

1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B11884925
CAS No.: 35681-33-5
M. Wt: 219.24 g/mol
InChI Key: QXEVVCLRNNHEPV-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a tert-butyl group at the first position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole typically involves the nitration of 1-(tert-Butyl)-1H-benzo[d]imidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available starting materials

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(tert-Butyl)-5-amino-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The nitro group can also undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    1-(tert-Butyl)-1H-benzo[d]imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-1H-benzo[d]imidazole: Lacks the tert-butyl group, which may affect its solubility and steric properties.

    1-(tert-Butyl)-2-nitro-1H-benzo[d]imidazole: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.

Uniqueness: 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both the tert-butyl and nitro groups, which confer specific steric and electronic properties

Properties

CAS No.

35681-33-5

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-tert-butyl-5-nitrobenzimidazole

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)13-7-12-9-6-8(14(15)16)4-5-10(9)13/h4-7H,1-3H3

InChI Key

QXEVVCLRNNHEPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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